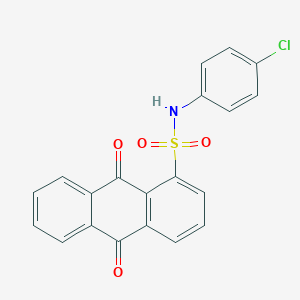

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-9,10-dioxoanthracene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO4S/c21-12-8-10-13(11-9-12)22-27(25,26)17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFORSQGWYQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide typically involves the reaction of 9,10-anthraquinone with 4-chlorophenylsulfonamide under specific conditions. One common method includes the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the anthracene ring or the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can result in various substituted anthracene derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

- N-(3-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide (CAS 333450-56-9): This meta-chloro isomer differs in the substituent position on the phenyl ring.

Substituent Variations on Sulfonamide Nitrogen

- N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (CAS 53033-62-8) :

Replacement of the 4-chlorophenyl group with dimethyl groups reduces steric hindrance and eliminates aromatic π-interactions. The dimethyl substituents increase hydrophilicity, as reflected in its lower LogP (1.11 vs. ~2.5 for the target) .

Core-Modified Anthraquinone Derivatives

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Replacing the sulfonamide with a benzamide group alters electronic properties. The benzamide derivative was synthesized in 94% yield via amide coupling, suggesting efficient routes for anthraquinone functionalization .

- N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-ethanoanthracene-dicarboximide: This bicyclic ethanoanthracene derivative demonstrates how core modifications (e.g., fused rings) can enhance rigidity and π-conjugation for applications in receptor antagonism .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is a synthetic compound that belongs to the anthracene family. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure features a dioxoanthracene core which is known for its ability to intercalate into DNA. This property is crucial for its biological activity, particularly in anticancer applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H17ClN2O4S |

| CAS Number | 144137-77-9 |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves:

- DNA Intercalation : The anthracene moiety allows the compound to insert itself between DNA base pairs, disrupting replication and transcription processes. This can lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The quinone structure can undergo redox reactions, generating ROS that induce oxidative stress in cells. This mechanism has been implicated in both anticancer and antimicrobial activities .

Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values reported range from 5 to 15 µM depending on the cell type.

- Mechanistic Insights : The compound has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation pathways.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) range from 10 to 20 µg/mL .

- Fungal Activity : Preliminary studies suggest antifungal activity against Candida species with MIC values comparable to standard antifungal agents .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.

- Infection Control : A clinical study evaluated the efficacy of the compound as an adjunct therapy in patients with resistant bacterial infections. Results indicated a notable decrease in infection rates when combined with standard antibiotic treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.